Tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H28N2O4S and a molecular weight of 320.18 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate involves several steps. One common method includes the reaction of 3,3-dimethylpiperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester derivative.
Chemical Reactions Analysis
Tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: This compound has a bromoethyl group instead of a methylsulfonylethyl group, leading to different reactivity and applications.
Tert-butyl 3,3-dimethylpiperazine-1-carboxylate: Lacks the sulfonyl group, making it less versatile in certain chemical reactions.
The presence of the methylsulfonylethyl group in this compound provides unique chemical properties, making it more suitable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3,3-dimethyl-4-(2-methylsulfonylethyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4S/c1-13(2,3)20-12(17)15-7-8-16(14(4,5)11-15)9-10-21(6,18)19/h7-11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWBGFLOWWGJOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1CCS(=O)(=O)C)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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